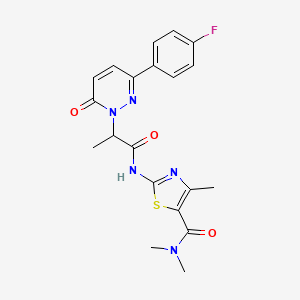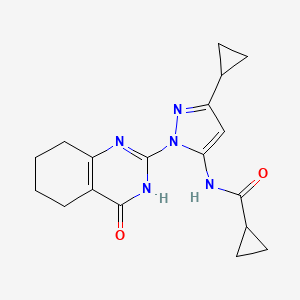
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide” is a complex organic molecule. It contains a sulfonyl group attached to a 4-fluorophenyl group, a tetrahydroquinoline group, and a 2-methylbenzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonyl groups are typically introduced into organic molecules through sulfonylation reactions . Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides .
Scientific Research Applications
Organic Synthesis:
Sulfonyl fluorides play a crucial role in organic synthesis. The compound can serve as a precursor for the synthesis of sulfonyl fluorides. Specifically, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as an efficient approach for producing these valuable compounds . Researchers have explored various methods to generate fluorosulfonyl radicals from different precursors, leading to the synthesis of diverse functionalized sulfonyl fluorides.
Photocatalysis:
Recent studies have explored the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides using iridium catalysts and blue LED irradiation. This process involves direct radical fragmentation and recombination of vinyl fluorosulfates, leading to the formation of valuable sulfonyl-containing compounds .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-5-2-3-7-21(16)23(27)25-19-10-13-22-17(15-19)6-4-14-26(22)30(28,29)20-11-8-18(24)9-12-20/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMKLZBXHIPDHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)
![1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol](/img/structure/B2414772.png)

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2414775.png)

![[2-(Methylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2414777.png)
![5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2414780.png)

![2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride](/img/structure/B2414784.png)
![N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide](/img/structure/B2414787.png)
![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2414788.png)
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)

![(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414792.png)